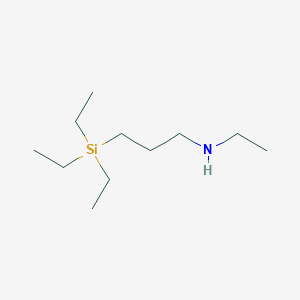
N-Ethyl-3-(triethylsilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-(triethylsilyl)propan-1-amine is an organic silicon compound characterized by the presence of an ethyl group, a triethylsilyl group, and a propan-1-amine backbone. This compound is notable for its applications in organic synthesis and catalysis, where it serves as a reagent and catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(triethylsilyl)propan-1-amine typically involves a series of organic synthesis steps. One common method is through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. For instance, the reaction of triethylsilane with N-ethyl allylamine under photocatalytic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(triethylsilyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
N-Ethyl-3-(triethylsilyl)propan-1-amine has a wide range of applications in scientific research:
Biology: This compound can be used in the modification of biomolecules, aiding in the study of biological processes.
Industry: It is employed in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N-Ethyl-3-(triethylsilyl)propan-1-amine exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The triethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways include interactions with electrophilic centers in substrates, facilitating bond formation and cleavage.
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of ethyl groups.
N-Methyl-3-(triethoxysilyl)propan-1-amine: Contains a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-3-(triethylsilyl)propan-1-amine is unique due to its specific combination of an ethyl group and a triethylsilyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction outcomes.
Properties
CAS No. |
53677-40-0 |
|---|---|
Molecular Formula |
C11H27NSi |
Molecular Weight |
201.42 g/mol |
IUPAC Name |
N-ethyl-3-triethylsilylpropan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-5-12-10-9-11-13(6-2,7-3)8-4/h12H,5-11H2,1-4H3 |
InChI Key |
IMUVQIQDNRTWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


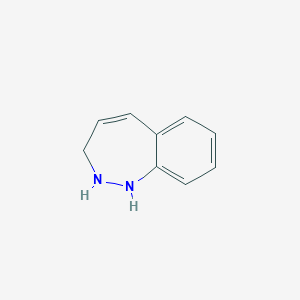
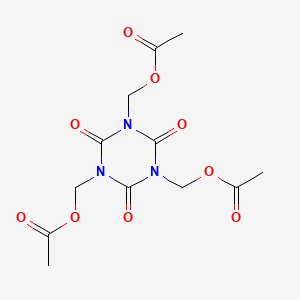
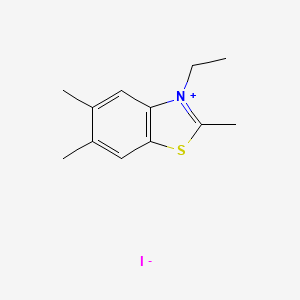
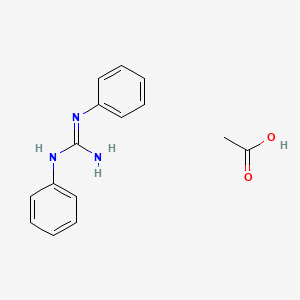
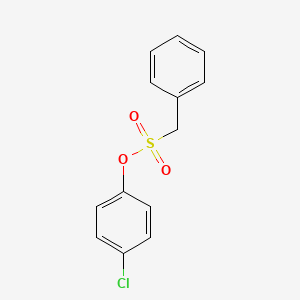
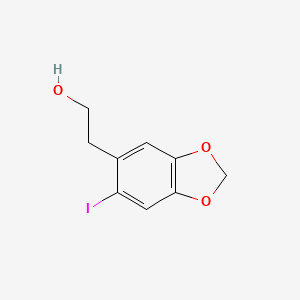
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)

![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
